2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride
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Overview
Description
The compound “2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride” is a chemical with the CAS Number: 1185660-08-5 . It has a molecular weight of 229.68 . The IUPAC name for this compound is 3-(5-fluoro-1H-benzimidazol-2-yl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12FN3.ClH . The InChI code is 1S/C10H12FN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H .Scientific Research Applications
Microwave Promoted Synthesis
A study by Lei et al. (2013) discusses the synthesis of 2-(1H-benzoimidazol-2-yl)-5-aryl-1,3,4-oxadiazoles, a compound related to 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride. This synthesis uses microwave-accelerated conditions, showcasing the compound's utility in efficient chemical synthesis (Lei et al., 2013).
Antimicrobial and Antifungal Activity
Pejchal et al. (2015) synthesized novel compounds including a derivative similar to this compound. These compounds exhibited notable antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Pejchal et al., 2015).
Corrosion Inhibition
Zhang et al. (2015) explored the use of imidazoline derivatives, including compounds structurally related to this compound, as corrosion inhibitors. These derivatives were effective in preventing corrosion in mild steel in acidic solutions, suggesting potential industrial applications (Zhang et al., 2015).
Light-Emitting Devices
Huang et al. (2004) synthesized benzoimidazole-based compounds for use in light-emitting devices. These compounds, including those structurally similar to this compound, demonstrated high phosphorescence and were used as dopants in devices with varying emission colors (Huang et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMPRUDVSHKRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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